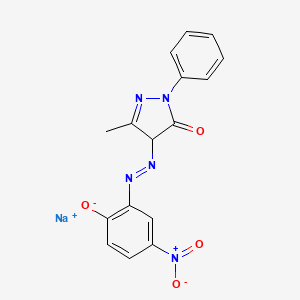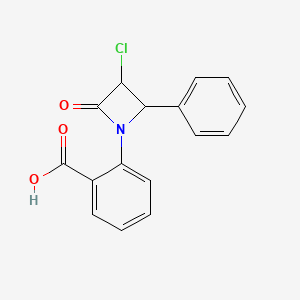
N,N'-(9,10-Dihydro-2-nitro-9,10-dioxo-1,4-anthracenediyl)bisacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(9,10-Dihydro-2-nitro-9,10-dioxo-1,4-anthracenediyl)bisacetamide: is an organic compound with the molecular formula C30H14N4O10. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of nitro and acetamide functional groups attached to the anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(9,10-Dihydro-2-nitro-9,10-dioxo-1,4-anthracenediyl)bisacetamide typically involves the reaction of 1-aminoanthraquinone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various substituted products.
Substitution: The acetamide groups can participate in substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-(9,10-Dihydro-2-nitro-9,10-dioxo-1,4-anthracenediyl)bisacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study the interactions of nitro and acetamide groups with biological macromolecules. It may also serve as a model compound for studying the behavior of similar structures in biological systems.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug design.
Industry: In the industrial sector, N,N’-(9,10-Dihydro-2-nitro-9,10-dioxo-1,4-anthracenediyl)bisacetamide is used in the production of dyes and pigments. Its stability and reactivity make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N’-(9,10-Dihydro-2-nitro-9,10-dioxo-1,4-anthracenediyl)bisacetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetamide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid
- 3,3’-[(9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis[N-cyclohexyl-2,4,6-trimethylbenzenesulphonamide]
Comparison: N,N’-(9,10-Dihydro-2-nitro-9,10-dioxo-1,4-anthracenediyl)bisacetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
93858-05-0 |
|---|---|
Fórmula molecular |
C18H13N3O6 |
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
N-(4-acetamido-3-nitro-9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C18H13N3O6/c1-8(22)19-12-7-13(21(26)27)16(20-9(2)23)15-14(12)17(24)10-5-3-4-6-11(10)18(15)25/h3-7H,1-2H3,(H,19,22)(H,20,23) |
Clave InChI |
PRXIYLQUHGYOSN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)NC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12698388.png)










